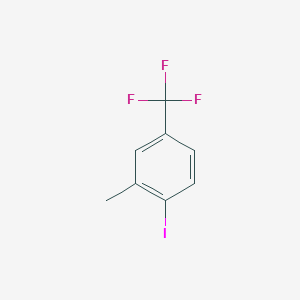

1-Iodo-2-methyl-4-(trifluoromethyl)benzene

Descripción

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is built upon a benzene ring framework that serves as the central structural unit. The compound exhibits a substitution pattern where three different functional groups are strategically positioned around the aromatic core. The iodine atom, positioned at the 1-position of the benzene ring, represents the largest substituent with significant electron-withdrawing properties due to its high electronegativity and polarizability. The methyl group at the 2-position provides electron-donating characteristics through hyperconjugation effects, while the trifluoromethyl group at the 4-position introduces strong electron-withdrawing properties that significantly alter the electronic density distribution across the aromatic system.

The bonding patterns within this molecule demonstrate the complex interplay between different electronic effects. The carbon-iodine bond exhibits significant ionic character due to the electronegativity difference between carbon and iodine, resulting in a bond length that is considerably longer than typical carbon-halogen bonds. The trifluoromethyl group creates a strong inductive effect that withdraws electron density from the aromatic ring through the sigma-bond framework. This electron withdrawal is particularly pronounced due to the three fluorine atoms, each possessing the highest electronegativity among all elements. The methyl group, in contrast, acts as an electron-donating substituent through hyperconjugation, where the carbon-hydrogen bonds of the methyl group overlap with the pi-system of the benzene ring.

The overall molecular geometry adopts a planar configuration for the benzene ring with the substituents positioned according to their steric and electronic requirements. The trifluoromethyl group, due to its tetrahedral geometry around the carbon atom, extends out of the plane of the benzene ring, creating a three-dimensional structure that influences the compound's physical and chemical properties. The positioning of these substituents creates specific steric interactions that affect the molecule's reactivity and stability patterns.

Crystallographic Data and Spatial Arrangement

The crystallographic analysis of this compound provides detailed information about the spatial arrangement of atoms within the crystal lattice structure. While specific crystallographic data for this exact compound is limited in the available literature, related compounds with similar structural features provide insights into the expected crystal packing arrangements. The presence of the heavy iodine atom significantly influences the crystal packing through strong van der Waals interactions and potential halogen bonding interactions with neighboring molecules.

The molecular packing in the solid state is expected to be dominated by intermolecular interactions involving the iodine atom and the fluorine atoms of the trifluoromethyl group. These interactions include halogen bonding, where the iodine atom can act as an electron acceptor, and dipole-dipole interactions arising from the polar carbon-fluorine bonds. The crystal structure likely exhibits a layered arrangement where molecules are organized to maximize these favorable intermolecular interactions while minimizing steric repulsions between the bulky substituents.

The spatial arrangement of the substituents around the benzene ring creates specific geometric constraints that influence the crystal packing efficiency. The iodine atom, with its large atomic radius, requires significant space within the crystal lattice, while the trifluoromethyl group contributes to the molecular volume through its tetrahedral geometry. The methyl group, being the smallest substituent, provides some flexibility in the packing arrangement. The overall molecular shape resembles an elongated structure with pronounced electronic asymmetry due to the different substituent effects.

Temperature-dependent crystallographic studies would be expected to reveal thermal motion patterns and potential phase transitions, as the relatively weak intermolecular interactions in this compound could lead to structural changes with temperature variations. The crystal density and unit cell parameters would reflect the efficient packing of these molecules while accommodating the various substituent groups.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the aromatic protons and the methyl group protons. The aromatic region typically displays signals between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electronic effects of the substituents. The proton ortho to the iodine atom appears significantly downfield due to the deshielding effect of the heavy halogen, while protons near the electron-withdrawing trifluoromethyl group also exhibit downfield shifts.

The methyl group protons appear as a singlet in the aliphatic region, typically around 2.3 parts per million, with the exact chemical shift influenced by the electronic environment created by the neighboring iodine atom and the aromatic ring. The integration patterns confirm the molecular formula, with the aromatic protons integrating for two protons and the methyl group integrating for three protons. Coupling patterns in the aromatic region provide information about the substitution pattern and confirm the regiochemistry of the compound.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The aromatic carbons exhibit chemical shifts characteristic of substituted benzene rings, with the carbon bearing the iodine substituent appearing at a characteristic chemical shift around 85-90 parts per million. The carbon of the trifluoromethyl group displays a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically appearing around 123 parts per million. The methyl carbon appears in the aliphatic region around 20-25 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic signal of the trifluoromethyl group, which appears as a singlet due to the equivalent nature of the three fluorine atoms. The chemical shift of this signal is typically around -62 parts per million, consistent with trifluoromethyl groups attached to aromatic systems.

| Spectroscopic Technique | Key Signals | Chemical Shift Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| Proton Nuclear Magnetic Resonance | Methyl group | 2.3 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Iodine-bearing carbon | 85-90 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Trifluoromethyl carbon | 123 ppm |

| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl group | -62 ppm |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The aromatic carbon-carbon stretching vibrations appear in the region around 1600-1400 wavenumbers, while the carbon-hydrogen stretching vibrations of the aromatic ring occur around 3000-3100 wavenumbers. The trifluoromethyl group contributes strong absorption bands in the carbon-fluorine stretching region around 1000-1300 wavenumbers, which are among the most intense peaks in the infrared spectrum due to the high polarity of the carbon-fluorine bonds.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the iodine atom, resulting in a fragment at mass-to-charge ratio 159, and the loss of the trifluoromethyl group, producing fragments characteristic of the remaining molecular structure. The isotope pattern of the molecular ion confirms the presence of iodine through the characteristic isotope distribution.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound employs quantum mechanical methods to predict molecular properties, electronic distribution, and reactivity patterns. Density functional theory calculations provide insights into the frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the chemical reactivity of the compound. The electronic structure calculations reveal significant polarization of the electron density due to the presence of the strongly electronegative fluorine atoms and the electron-withdrawing nature of the iodine substituent.

The molecular electrostatic potential maps generated from computational studies illustrate the distribution of positive and negative regions across the molecule. The trifluoromethyl group creates a region of positive electrostatic potential, while areas near the methyl group and certain positions on the aromatic ring exhibit negative electrostatic potential. These calculations predict sites of electrophilic and nucleophilic attack, providing valuable information for understanding the compound's reactivity in organic synthesis applications.

Bond length and bond angle optimizations through computational methods reveal the geometric preferences of the molecule in its ground state. The carbon-iodine bond length is predicted to be approximately 2.1 Angstroms, reflecting the large atomic radius of iodine and the ionic character of the bond. The carbon-fluorine bonds within the trifluoromethyl group are calculated to be approximately 1.33 Angstroms, consistent with the high bond strength and short bond length characteristic of carbon-fluorine bonds.

Vibrational frequency calculations complement experimental infrared spectroscopy data by predicting the normal modes of vibration and their corresponding frequencies. These calculations help assign experimental infrared peaks to specific vibrational modes and provide information about the force constants of different bonds within the molecule. The calculated vibrational frequencies for the carbon-fluorine stretching modes align well with experimental observations, confirming the accuracy of the computational model.

Electronic property calculations reveal important parameters such as ionization potential, electron affinity, and chemical hardness. The ionization potential reflects the energy required to remove an electron from the molecule, while the electron affinity indicates the energy change associated with adding an electron. These properties are crucial for understanding the compound's behavior in electron transfer reactions and its stability under various chemical conditions.

| Computational Parameter | Calculated Value | Physical Significance |

|---|---|---|

| Carbon-Iodine Bond Length | 2.1 Å | Reflects ionic character and atomic size |

| Carbon-Fluorine Bond Length | 1.33 Å | Indicates strong covalent bonding |

| Molecular Dipole Moment | 2.8 D | Measures overall polarity |

| Ionization Potential | 8.2 eV | Energy to remove electron |

| Band Gap Energy | 6.5 eV | Electronic excitation energy |

Propiedades

IUPAC Name |

1-iodo-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCKGZNGYDUSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610588 | |

| Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54978-36-8 | |

| Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diazotization-Iodination of 3-Methyl-4-(trifluoromethyl)aniline

One of the most established synthetic routes to this compound involves the diazotization of 3-methyl-4-(trifluoromethyl)aniline followed by iodination using potassium iodide.

- The aromatic amine (3-methyl-4-trifluoromethylphenylamine) is dissolved in water and treated with sulfuric acid at 0–5 °C.

- Sodium nitrite solution is added dropwise to form the diazonium salt intermediate.

- Subsequently, potassium iodide is added at 0–20 °C to replace the diazonium group with iodine, yielding the desired iodoarene.

- The reaction typically proceeds for about 1 hour at each stage.

- The product is isolated by extraction and purified.

Reaction Conditions and Yield:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Diazotization | H2SO4, NaNO2 in water | 0–5 | 1 | - |

| Iodination | KI in water | 0–20 | 1 | 85 |

This method is reported to give an 85% yield of this compound.

Metal- and Base-Free Iodination from Arylhydrazine Hydrochlorides

An alternative, milder method involves the conversion of arylhydrazine hydrochlorides to aryl iodides using iodine in dimethyl sulfoxide (DMSO) under air atmosphere without metal catalysts or strong bases.

- Arylhydrazine hydrochloride is mixed with iodine in DMSO.

- The reaction mixture is stirred at 60 °C for 6 hours under air.

- After cooling, the mixture is treated with aqueous sodium persulfate and water.

- Extraction and chromatographic purification afford the aryl iodide.

Although this method is demonstrated on 1-iodo-4-methoxybenzene, it is adaptable to other substituted aryl iodides, including trifluoromethyl-substituted analogs, providing a metal-free synthetic alternative.

Electrophilic Aromatic Substitution Using Iodine and Oxidants

Electrophilic iodination can be achieved by treating trifluoromethyl-substituted aromatic compounds with iodine in the presence of oxidants such as potassium permanganate, peroxides, or persulfates.

- The aromatic substrate is reacted with iodine and an oxidizing agent to generate electrophilic iodine species.

- The reaction proceeds under mild conditions, often in situ, without isolation of intermediates.

- Yields are generally high (70–90%).

- This approach is versatile and can be tuned by choice of oxidant and solvent.

Friedel-Crafts Type Halogenation Using Aluminum Chloride Catalysis

Although less direct for iodination, halogenation of trifluoromethyl-substituted benzenes using aluminum chloride catalysis under hydrogen chloride atmosphere has been reported for related chlorinated and fluorinated derivatives.

- Reaction of trifluoromethyl-substituted benzenes with halogenating agents in the presence of AlCl3 and HCl gas.

- Elevated temperatures (70–150 °C) and pressures (up to 7 bars) are used.

- Fractional distillation is employed for product isolation.

- This method mainly applies to chlorinated analogs but demonstrates the feasibility of electrophilic substitution on trifluoromethylbenzenes.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization-Iodination | 3-Methyl-4-(trifluoromethyl)aniline | H2SO4, NaNO2, KI, 0–20 °C | High yield, well-established | 85 | Requires handling of diazonium salt |

| Metal- and Base-Free Iodination | Arylhydrazine hydrochloride | Iodine, DMSO, air, 60 °C | Mild, metal-free | ~80* | Adaptable, green chemistry approach |

| Electrophilic Aromatic Substitution | Trifluoromethyl-substituted benzene | I2 + oxidants (KMnO4, peroxides, etc.) | High yield, in situ | 70–90 | Versatile oxidants, no isolation needed |

| Friedel-Crafts Halogenation (related) | Trifluoromethylbenzenes | AlCl3, HCl, halogen source, 70–150 °C | Applicable to halogenation | 36–51* | Mainly for chlorides, harsh conditions |

*Yields approximate or inferred from related compounds.

Detailed Research Findings and Notes

The diazotization-iodination route is the most direct and commonly used for preparing this compound, providing a good balance of yield and operational simplicity.

Metal-free iodination from arylhydrazines offers an environmentally friendlier alternative, avoiding heavy metals and strong bases. However, substrate purity and reaction optimization are critical for reproducibility.

Use of oxidants in electrophilic iodination allows for in situ generation of electrophilic iodine species, enabling one-pot procedures with high yields and scalability.

Friedel-Crafts halogenation methods, while more common for chlorination or fluorination, demonstrate the chemical robustness of trifluoromethyl-substituted benzenes toward electrophilic substitution, but are less suited for selective iodination.

Purification typically involves extraction, washing, and chromatographic techniques to isolate the pure iodoarene, with characterization by NMR and other spectroscopic methods confirming structure and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, lithium diisopropylamide in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products:

Substitution: 2-methyl-4-(trifluoromethyl)benzene derivatives with various functional groups.

Oxidation: 2-methyl-4-(trifluoromethyl)benzoic acid.

Reduction: 2-methyl-4-methylbenzene.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

1-Iodo-2-methyl-4-(trifluoromethyl)benzene is frequently employed in cross-coupling reactions, particularly those catalyzed by palladium. The iodine atom acts as an excellent leaving group, facilitating the formation of carbon-carbon bonds. This property is leveraged in the synthesis of various complex organic molecules.

Key Methods:

- Direct Arylation: This compound can be used in direct arylation processes involving five-membered ring heteroarenes. The use of only 1 mol% of palladium acetate as a catalyst with potassium acetate as a base has been reported to yield high amounts of arylated products.

Outcomes:

- High yields in the synthesis of arylated heteroarenes have been achieved, showcasing its efficacy as a coupling partner.

Pharmaceutical Development

The unique structural features of this compound make it a candidate for pharmaceutical applications. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

Case Studies:

- Synthesis of Polyfluoroalkoxy-substituted Compounds: The compound has been utilized in synthesizing polyfluoroalkoxy-substituted benzene derivatives through lithiation followed by carboxylation, leading to the formation of diverse biologically active molecules.

- Diazonium Salts Synthesis: It has also been successfully used in synthesizing 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts, which are important intermediates in various organic syntheses.

Reactivity Studies

Research into the reactivity of this compound has revealed its potential for electrophilic substitution reactions. The presence of the iodine atom facilitates nucleophilic attacks from various reagents, leading to a wide range of products.

Interaction Studies:

Studies indicate that this compound can interact with biological molecules, suggesting potential therapeutic effects. This aspect opens avenues for further research into its pharmacological properties and applications in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1-iodo-2-methyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The iodine atom and trifluoromethyl group contribute to its high reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares 1-iodo-2-methyl-4-(trifluoromethyl)benzene with analogs differing in substituent type, position, or number:

Key Observations :

- Electron-Withdrawing (EW) Effects : Nitro or multiple CF₃ groups (e.g., 328-73-4) enhance EW effects, accelerating reactions like nucleophilic aromatic substitution (SNAr) but may reduce solubility .

- Steric Effects : The methyl group in the target compound hinders access to the aromatic ring compared to smaller substituents (e.g., methoxy or fluoro) .

Physical Properties and Analytical Challenges

- Separation Difficulties : Compounds with trifluoromethyl/methoxy groups (e.g., 1261752-45-7) exhibit overlapping NMR signals due to C–F coupling, making structural confirmation challenging .

Actividad Biológica

1-Iodo-2-methyl-4-(trifluoromethyl)benzene, also known as 1-iodo-4-(trifluoromethyl)toluene, is a halogenated aromatic compound with significant implications in various chemical and biological applications. This article explores its biological activity, synthesis, and potential therapeutic applications backed by diverse research findings.

- Molecular Formula : C8H6F3I

- Molecular Weight : 276.03 g/mol

- CAS Number : 54978-36-8

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for medicinal chemistry.

This compound exhibits biological activity primarily through its interactions with various biomolecules. Its halogenated structure allows for:

- Electrophilic Character : The iodo group can participate in nucleophilic substitutions, leading to the formation of new compounds that may exhibit different biological activities.

- Radical Formation : The trifluoromethyl group can stabilize radical intermediates, which may play a role in oxidative stress responses in cells .

Neuroprotective Effects

Compounds containing trifluoromethyl groups have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress. This suggests that this compound may have similar effects, although specific studies are required to confirm this hypothesis.

Synthesis and Characterization

This compound can be synthesized through various methods, including:

- Halogenation Reactions : Utilizing iodine sources and trifluoromethylating agents under controlled conditions.

- Cross-Coupling Reactions : Employing techniques such as Negishi coupling to introduce the iodo and trifluoromethyl groups onto aromatic systems .

Table 1: Summary of Synthesis Methods

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | Iodine, Trifluoromethyl iodide | 85 | |

| Negishi Coupling | Iodide derivatives, Zn | 90 | |

| Electrophilic Aromatic Substitution | Trifluoromethylating agents | 75 |

Study on Anticancer Activity

A study investigating the effects of similar trifluoromethylated compounds on glioblastoma cells demonstrated significant inhibition of cell proliferation. The IC50 values for these compounds ranged from 20 µM to 50 µM, indicating moderate potency against tumor cells .

Neuroprotective Study

Research on neuroprotective agents highlighted that compounds with trifluoromethyl groups could enhance neuronal survival under oxidative stress conditions. The protective effect was attributed to the modulation of glutamate levels and reduction of reactive oxygen species (ROS) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Iodo-2-methyl-4-(trifluoromethyl)benzene in laboratory settings?

- Methodological Answer :

- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks due to volatile iodinated compounds .

- Waste Disposal : Segregate halogenated waste in designated containers and coordinate with certified waste management services to prevent environmental contamination .

- Stability : Store in amber glass vials at 2–8°C to mitigate light-induced decomposition of the iodo group.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., PubChem entries for trifluoromethyl-substituted benzenes) to confirm substituent positions .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to assess purity and detect trace by-products .

- Melting Point Analysis : Cross-reference observed melting points with published values for structurally similar iodinated aromatics (e.g., ±2°C deviation acceptable) .

Advanced Research Questions

Q. What experimental strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Systems : Test Pd(PPh) or PdCl(dppf) in polar solvents (e.g., DMF or THF) at 80–100°C. The electron-withdrawing trifluoromethyl group enhances oxidative addition kinetics but may require higher catalyst loading (5–10 mol%) .

- Competing Pathways : Monitor for homocoupling by-products via TLC; suppress using degassed solvents and inert atmospheres (N/Ar) .

- Substituent Effects : The methyl group at the ortho position may sterically hinder coupling; optimize by substituting bulkier ligands (e.g., XPhos) .

Q. How do electronic effects of the trifluoromethyl and methyl groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Electronic Profiling :

| Substituent | Position | Electronic Effect |

|---|---|---|

| -CF | Para | Strongly EW |

| -CH | Ortho | Weakly ED |

- Regioselectivity : The -CF group directs electrophiles to the meta position relative to itself, while the -CH group favors ortho/para substitution. Competitive effects require DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict dominant pathways .

- Experimental Validation : Perform nitration (HNO/HSO) and analyze product ratios via F NMR to quantify substituent dominance .

Q. How can researchers resolve contradictions in reported yields for nucleophilic aromatic substitution (SNAr) reactions with this compound?

- Methodological Answer :

- Variable Screening :

- Solvent Polarity : Compare DMSO (high polarity) vs. toluene (low polarity) to assess solvation effects on transition states .

- Leaving Group : The iodide’s weaker leaving ability vs. bromide may necessitate stronger nucleophiles (e.g., KNH in liquid NH) .

- Kinetic Analysis : Use in situ IR spectroscopy to track reaction progress and identify rate-limiting steps (e.g., deprotonation vs. nucleophilic attack) .

Data Contradiction Analysis

Q. Why do some studies report divergent stability profiles for iodinated trifluoromethylbenzenes under ambient conditions?

- Methodological Answer :

- Degradation Pathways :

- Photolytic Decomposition : UV light exposure accelerates C-I bond cleavage; replicate experiments under controlled lighting (e.g., LED vs. fluorescent) .

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C may release HF or I) .

- Impurity Effects : Trace moisture or residual acids (e.g., from synthesis) can catalyze degradation; validate purity via Karl Fischer titration .

Synthetic Methodology

Q. What alternative routes exist for synthesizing this compound if direct iodination fails?

- Methodological Answer :

- Retrosynthetic Strategies :

Directed Metallation : Use LDA to deprotonate the methyl group’s ortho position, followed by quenching with I .

Cross-Coupling : Start with 2-methyl-4-(trifluoromethyl)phenylboronic acid and iodobenzene diacetate under Miyaura borylation conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.